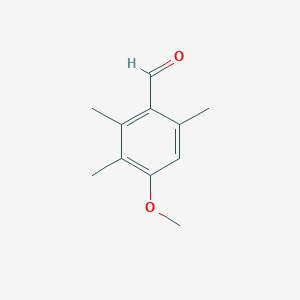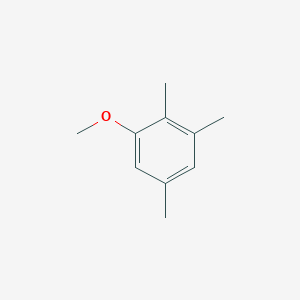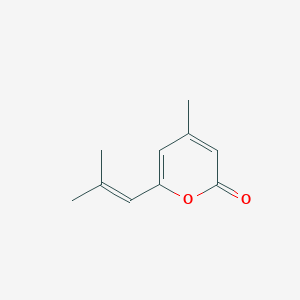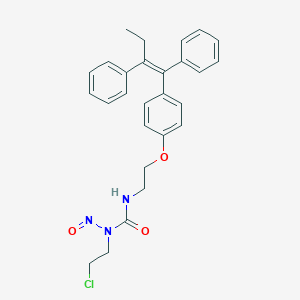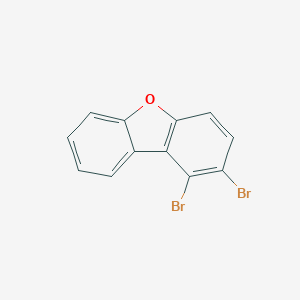
1,2-Dibromo-dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-dibenzofuran (DBDF) is a synthetic compound that belongs to the family of dibenzofurans. It is a halogenated organic compound that has been extensively used in scientific research for its unique chemical properties. DBDF has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-dibenzofuran is not fully understood, but it is believed to be due to its ability to interact with biological systems. 1,2-Dibromo-dibenzofuran has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1,2-Dibromo-dibenzofuran has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,2-Dibromo-dibenzofuran in lab experiments is its unique chemical properties, which make it useful in a variety of applications. However, one of the limitations of using 1,2-Dibromo-dibenzofuran in lab experiments is its toxicity, which can make it difficult to work with in certain situations.
Direcciones Futuras
There are a number of future directions for the use of 1,2-Dibromo-dibenzofuran in scientific research. One potential area of research is in the development of new drugs and therapies that target cytochrome P450 enzymes and the aryl hydrocarbon receptor. Another potential area of research is in the development of new catalysts for chemical reactions. Additionally, 1,2-Dibromo-dibenzofuran could be used as a tool in the study of biological systems, particularly in the area of gene expression and regulation.
Métodos De Síntesis
1,2-Dibromo-dibenzofuran can be synthesized through a number of different methods, including the direct bromination of dibenzofuran, the bromination of dibenzofuran using N-bromosuccinimide, and the bromination of 2,3-dibenzofuran using bromine. The most commonly used method for the synthesis of 1,2-Dibromo-dibenzofuran is the direct bromination of dibenzofuran using bromine or N-bromosuccinimide.
Aplicaciones Científicas De Investigación
1,2-Dibromo-dibenzofuran has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Propiedades
Número CAS |
103456-40-2 |
|---|---|
Nombre del producto |
1,2-Dibromo-dibenzofuran |
Fórmula molecular |
C12H6Br2O |
Peso molecular |
325.98 g/mol |
Nombre IUPAC |
1,2-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
Clave InChI |
GPOPKCSRDACCHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Otros números CAS |
103456-40-2 |
Sinónimos |
DIBROMODIBENZOFURAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



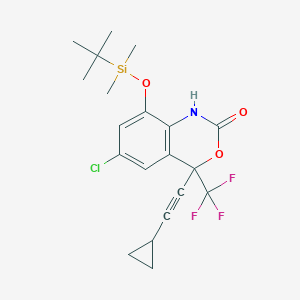
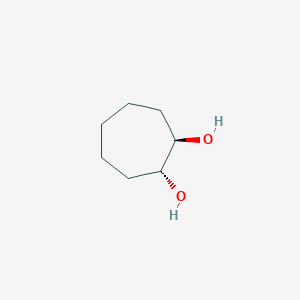
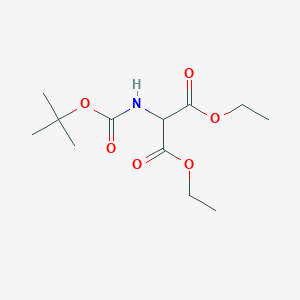
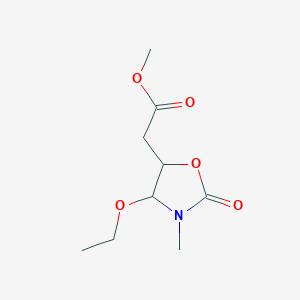
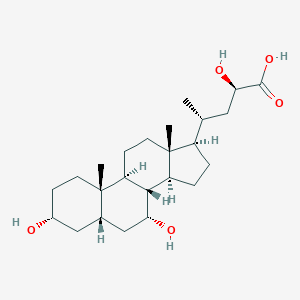

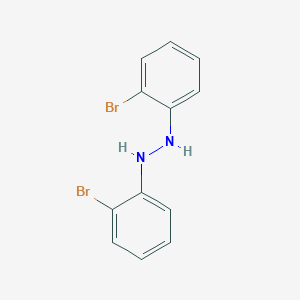
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
